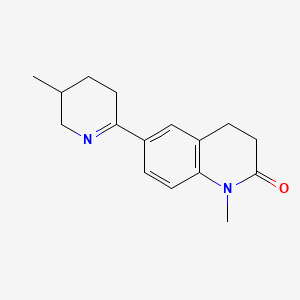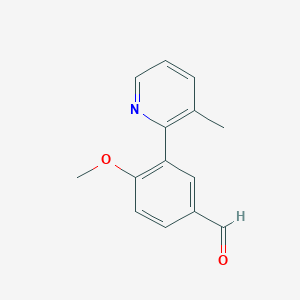
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound characterized by a long alkyl chain attached to a tetrahydronaphthalene core. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 1-decylundecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The alkyl chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, sulfonates, or other electrophiles can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through hydrophobic interactions. The long alkyl chain allows the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The tetrahydronaphthalene core may also interact with specific proteins or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
Cyclohexane, (1-decylundecyl)-: Similar in structure but lacks the aromatic tetrahydronaphthalene core.
Decyl glucoside: Contains a decyl chain but is a glucoside rather than a hydrocarbon.
Uniqueness
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a long alkyl chain and a tetrahydronaphthalene core, which imparts distinct physical and chemical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
56282-45-2 |
|---|---|
分子式 |
C31H54 |
分子量 |
426.8 g/mol |
IUPAC 名称 |
5-henicosan-11-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C31H54/c1-3-5-7-9-11-13-15-17-22-28(23-18-16-14-12-10-8-6-4-2)31-27-21-25-29-24-19-20-26-30(29)31/h21,25,27-28H,3-20,22-24,26H2,1-2H3 |
InChI 键 |
NOSJHDYQBWFGSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1=CC=CC2=C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)


![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)

![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
